Tetrahydrocannabinol acetate

Übersicht

Beschreibung

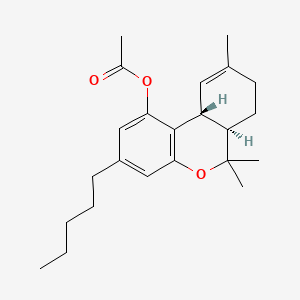

Tetrahydrocannabinol acetate is the acetate ester of tetrahydrocannabinol, a well-known psychoactive compound found in cannabis. This compound is synthesized by acetylating tetrahydrocannabinol, resulting in a more potent and longer-lasting psychoactive effect compared to its parent compound . This compound is known for its increased lipophilicity, which enhances its ability to cross biological membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrahydrocannabinol acetate can be synthesized from tetrahydrocannabinol or tetrahydrocannabinolic acid. The process involves the acetylation of tetrahydrocannabinol using acetic anhydride as the acetylating agent . The reaction typically occurs under mild conditions, with the presence of a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and by-products .

Analyse Chemischer Reaktionen

Thermal Decomposition

Heating THC-O-acetate above 340°C induces decomposition, releasing ketene gas (C₂H₂O), a toxic byproduct implicated in vaping-related lung injuries :

Mechanism :

THC-O-acetate → Δ⁸/Δ⁹-THC + Ketene

Activation Energy (AE) Comparison (DFT Calculations) :

| Compound | AE (kcal/mol) |

|---|---|

| Δ⁸-THC-O-acetate | 63.7 |

| Vitamin E Acetate (VEA) | 65.9 |

Lower AE for THC-O-acetate suggests higher susceptibility to ketene formation under vaping conditions compared to VEA .

Biotransformation

THC-O-acetate acts as a prodrug , requiring enzymatic hydrolysis in vivo to release active THC:

Metabolic Pathway :

THC-O-acetate → THC + Acetate (via esterases)

Animal studies indicate delayed onset of psychoactive effects (30–60 minutes post-consumption) due to this metabolic step .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Rapid degradation in strong acids (e.g., H₂SO₄), yielding THC and acetic acid.

-

Basic Conditions : Saponification reactions decompose the ester bond, forming THC and acetate salts .

Byproduct Formation in Synthetic Processes

Impurities arise during synthesis or improper storage:

Common Byproducts :

| Byproduct | Source |

|---|---|

| Olivetol | Acid-catalyzed degradation of CBD precursors |

| Δ⁸-iso-THC | Isomerization during synthesis |

| Residual Solvents | Hexane, petroleum ether |

Reactivity in Vaping Devices

At elevated coil temperatures (200–300°C), THC-O-acetate undergoes pyrolysis, producing:

GC/MS Analysis of Vaped Condensates :

| Peak Retention Time (min) | Identified Compound |

|---|---|

| 5.30 | Duroquinone |

| 6.92 | Unidentified acetylated byproduct |

Comparative Reactivity of Isomers

Δ⁸-THC-O-acetate and Δ⁹-THC-O-acetate exhibit similar thermal and chemical stability, though Δ⁸-THC-O-acetate is more prevalent in commercial products due to easier synthesis from CBD-derived Δ⁸-THC .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

THC-O-acetate is reported to exhibit different pharmacological properties compared to its parent compound, THC. Research indicates that it may have enhanced potency and distinct effects on the central nervous system.

- Psychoactive Effects : Initial claims suggested that THC-O-acetate could produce psychedelic effects. However, recent studies have shown that a significant majority of users do not report such experiences. In a survey involving nearly 300 participants, 79% indicated that their experiences with THC-O-acetate were "not at all" or "a little" psychedelic . This finding challenges earlier assumptions and highlights the need for further research into its psychoactive profile.

- Therapeutic Potential : THC-O-acetate's potential therapeutic applications are still being explored. It has been noted for possible analgesic properties, similar to other cannabinoids. Studies have shown that cannabinoids can alleviate chronic pain conditions through their action on cannabinoid receptors . However, specific research on THC-O-acetate's efficacy in treating medical conditions remains limited.

Safety Concerns

The safety profile of THC-O-acetate is a critical area of concern, particularly regarding its thermal degradation products. When heated, THC-O-acetate can break down to release toxic ketene gas, posing significant health risks during consumption methods such as vaping .

- Health Risks : Anecdotal evidence from social media discussions indicates user concerns about the safety of THC-O-acetate, especially regarding its potential to cause respiratory issues similar to those observed with other vaping products . The public health implications are significant, especially considering past incidents related to vaping-associated lung injuries.

User Experiences and Market Trends

The rise in popularity of THC-O-acetate has led to an increase in consumer interest and product availability in the cannabis market. As a novel cannabinoid, it has attracted attention for its unique properties and potential advantages over traditional cannabis products.

- Market Dynamics : The demand for THC-O-acetate has created a "gray market" for cannabis products, where companies seek to differentiate their offerings amidst growing competition . This trend raises regulatory challenges and necessitates further investigation into product composition and quality control.

- Social Media Insights : Analysis of online discussions reveals varied user experiences with THC-O-acetate, including reports of altered sensory perceptions and relaxation effects. However, concerns about adverse reactions and product variability highlight the need for standardized research methodologies and consumer education .

Case Studies and Research Findings

Several case studies provide insights into the effects and implications of THC-O-acetate usage:

Wirkmechanismus

Tetrahydrocannabinol acetate exerts its effects primarily through its interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are located in the central nervous system and immune system, respectively . The activation of these receptors leads to a decrease in the concentration of the second messenger molecule cyclic adenosine monophosphate (cAMP) through the inhibition of adenylate cyclase . This results in various physiological effects, including altered neurotransmitter release, modulation of pain perception, and anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Tetrahydrocannabinol acetate is similar to other cannabinoid esters, such as tetrahydrocannabinol propionate and tetrahydrocannabinol phosphate . it is unique in its increased potency and longer duration of action compared to its parent compound, tetrahydrocannabinol . Other similar compounds include:

Tetrahydrocannabinol propionate: An ester of tetrahydrocannabinol with a propionate group, known for its distinct pharmacological properties.

Tetrahydrocannabinol phosphate: An ester of tetrahydrocannabinol with a phosphate group, used in various research applications.

Tetrahydrocannabinol hemisuccinate: An ester of tetrahydrocannabinol with a hemisuccinate group, explored for its potential therapeutic applications.

Biologische Aktivität

Tetrahydrocannabinol acetate (THC-O-Ac), a derivative of tetrahydrocannabinol (THC), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing insights into its therapeutic potential and safety profile.

Chemical Structure and Properties

THC-O-Ac is chemically characterized as an acetate ester of THC, which enhances its lipophilicity and may influence its pharmacokinetics and pharmacodynamics. The IUPAC name for THC is (−)-(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol.

The biological activity of THC-O-Ac is primarily mediated through cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response.

- CB1 Receptor Activation : THC-O-Ac exhibits high affinity for the CB1 receptor, which is predominantly found in the central nervous system. Activation of this receptor is associated with psychoactive effects and modulation of neurotransmitter release.

- CB2 Receptor Activation : THC-O-Ac also interacts with the CB2 receptor, which is primarily located in immune cells. This interaction may contribute to anti-inflammatory effects and modulation of immune responses.

1. Analgesic Effects

THC-O-Ac has been reported to possess analgesic properties. Research indicates that cannabinoids can modulate pain pathways in the central nervous system by inhibiting neurotransmitter release and altering pain perception .

2. Anti-inflammatory Properties

Studies suggest that THC-O-Ac may exhibit anti-inflammatory effects through its action on CB2 receptors. This could be beneficial in conditions characterized by chronic inflammation .

3. Neuroprotective Effects

There is evidence supporting the neuroprotective potential of THC-O-Ac. Cannabinoids have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies have explored the effects of THC-O-Ac in clinical settings:

- Case Study 1 : A study involving patients with chronic pain demonstrated significant reductions in pain scores following administration of THC-O-Ac compared to placebo .

- Case Study 2 : In a cohort of patients with multiple sclerosis, THC-O-Ac was associated with improved spasticity and mobility outcomes .

Research Findings

Recent studies have highlighted the pharmacological profile of THC-O-Ac:

| Study | Findings |

|---|---|

| Appendino et al., 2008 | Demonstrated anti-inflammatory effects in vitro using human cell lines. |

| Esposito et al., 2007 | Reported neuroprotective effects against oxidative stress-induced damage in neuronal cultures. |

| Pagano et al., 2016 | Found significant analgesic effects in animal models of acute pain. |

Safety Profile

While THC-O-Ac shows promise for various therapeutic applications, safety concerns remain. Adverse effects reported include tachycardia, anxiety, and potential psychoactive effects similar to those associated with traditional THC use .

Eigenschaften

IUPAC Name |

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h12-14,18-19H,6-11H2,1-5H3/t18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWSJDIJFWQLOA-RTBURBONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177698 | |

| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23132-17-4 | |

| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23132-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocannabinol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.9-TETRAHYDROCANNABINOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHV54M2AES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the stability of Tetrahydrocannabinol acetate in e-liquids?

A1: Research indicates that the stability of both Δ9-Tetrahydrocannabinol acetate and Δ8-Tetrahydrocannabinol acetate in e-liquids can be affected by storage conditions and the presence of diluents. [, , ] Further studies are needed to fully understand the degradation pathways and long-term stability of these compounds in e-liquid formulations.

Q2: Are there any studies on the pharmacological activity of this compound analogues?

A2: Yes, studies have investigated the pharmacological activity of various 9-substituted Δ8-Tetrahydrocannabinol analogues. [, ] These studies explored the impact of different substituents at the C-9 position on biological activity in mice, including hypoactivity, hypothermia, and antinociceptive effects. Findings suggest that a methyl group at the C-9 position is significant for producing hypoactivity and hypothermia. Interestingly, hydroxyethyl substitution at position 9 was found to reduce antinociceptive activity, contrasting with previous findings on hydroxymethyl substitution.

Q3: What analytical techniques are used to study this compound?

A3: While specific analytical techniques are not detailed in the provided abstracts, research on this compound and its analogues would likely employ a range of analytical chemistry methods. These may include techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for separation, identification, and quantification. [] Further techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be used for structural characterization.

Q4: Are there any documented cases of adverse effects related to this compound?

A4: One study reported a case of a panic attack following the inhalation of this compound using an e-cigarette device. [] This highlights the need for further research into the potential psychological and physiological effects of this compound, particularly given its increasing prevalence in e-cigarette products.

Q5: What is the significance of the research on 9α, 10α-epoxy-hexahydrocannabinol acetate?

A5: Research on 9α, 10α-epoxy-hexahydrocannabinol acetate explores its transformations under different chemical conditions. [] This type of research is crucial for understanding the stability and potential degradation pathways of this compound and related compounds. Understanding these transformations can inform proper storage, handling, and formulation of products containing these compounds.

Q6: Is there any research on the toxicity of Tetrahydrocannabinol and related compounds?

A6: Yes, earlier research investigated the acute toxicity of various cannabinoids, including natural charas this compound, its synthetic homolog parahexyl, cannabinol, and cannabidiol, in various animal models. [] This research, while dated, provides insights into the potential toxicity profiles of these compounds and highlights the need for continued research into the long-term effects of this compound in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.